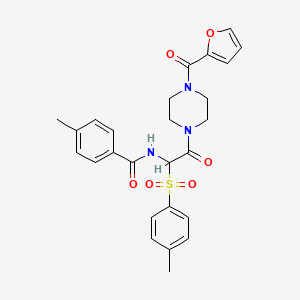

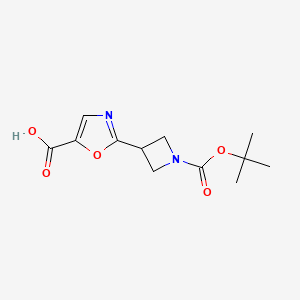

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of quinoline, which is a class of nitrogen-containing heterocyclic compounds . Quinolines have been found ubiquitously in nature and are used in designing bioactive compounds displaying various activities .

Synthesis Analysis

The synthesis of similar compounds, such as 7-chloro-4-aminoquinoline derivatives, has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Scientific Research Applications

Antimicrobial Activity

This compound, as a derivative of 7-chloro-4-aminoquinoline, has been found to have significant antimicrobial activity . The most active ones displayed MIC values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .

Antimalarial Activity

The 7-chloro-4-aminoquinoline nucleus is obligatory for antimalarial activity . This could be attributed mainly due to prevention of heme polymerization into an insoluble compound, hemozoin (malaria pigment) . Some new 4-aminoquinoline derivatives were synthesized and screened for in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum (3D7) .

Antibacterial Activity

In addition to the evaluation of antimalarial activity, the synthesized compounds were also screened for antibacterial activity against six different strains of Gram-positive (Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae) . All the compounds at the tested doses were found to be active against all the tested organisms .

Anti-virulence Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-virulence .

Anti-leishmanial Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-leishmanial activity .

Anti-platelet Aggregation

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-platelet aggregation .

Anti-inflammatory and Immune-modulatory Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-inflammatory, immune-modulatory activities .

Anticancer Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anticancer activities .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .

Biochemical Pathways

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution .

Result of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity .

Action Environment

It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by esterification of the resulting product with ethanol.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as DCC or EDC to form Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate.", "Step 2: Purification of the intermediate by recrystallization or column chromatography.", "Step 3: Esterification of the intermediate with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |

CAS RN |

1189916-34-4 |

Molecular Formula |

C19H16Cl2N2O3 |

Molecular Weight |

391.25 |

IUPAC Name |

ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

InChI Key |

AQJAJDPBJYJGAW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)